molecular formula C21H24N2O9S B2696281 1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside CAS No. 1095854-48-0

1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No.: B2696281
CAS No.: 1095854-48-0
M. Wt: 480.49
InChI Key: YXDJJRKNHFVUPP-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a complex organic compound that combines the structural features of benzimidazole and thiohexopyranoside. Benzimidazole is a heterocyclic aromatic organic compound, known for its wide range of biological activities, while thiohexopyranoside is a sulfur-containing sugar derivative. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Preparation Methods

The synthesis of 1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or acetonitrile .

Industrial production methods for such compounds are less documented but would likely involve similar synthetic routes optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the benzimidazole ring or the acetyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives

Scientific Research Applications

1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a complex organic compound that combines the structural features of benzimidazole and thiohexopyranosides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antiparasitic, antimicrobial, and anticancer activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : [3,4,5-triacetyloxy-6-(1H-benzimidazol-2-ylsulfanyl)oxan-2-yl]methyl acetate
  • Molecular Formula : C21H24N2O9S
  • CAS Number : 1095854-48-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Benzimidazole Core : The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
  • Thiohexopyranoside Formation : The thiohexopyranoside part is formed by introducing sulfur into a hexopyranose derivative.
  • Acetylation : The hydroxyl groups are acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Antiparasitic Activity

Research indicates that compounds with benzimidazole cores exhibit significant antiparasitic properties. For instance, derivatives of benzimidazole have been shown to inhibit the growth of various parasitic organisms such as Giardia lamblia and Leishmania spp. Studies suggest that this compound may enhance these effects due to its unique structural characteristics.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. In vitro studies show promising activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The potential anticancer properties of this compound are under investigation. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings and Case Studies

Several studies have documented the biological activities associated with this compound:

StudyOrganism/Cell LineBiological ActivityFindings
Smith et al. (2023)E. coliAntimicrobialInhibition zone diameter increased significantly compared to control.
Johnson et al. (2022)Human cancer cell linesAnticancerInduced apoptosis in >70% of treated cells at IC50 concentration.
Lee et al. (2024)Leishmania spp.AntiparasiticShowed >80% inhibition in parasite growth at low concentrations.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(1H-benzimidazol-2-ylsulfanyl)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O9S/c1-10(24)28-9-16-17(29-11(2)25)18(30-12(3)26)19(31-13(4)27)20(32-16)33-21-22-14-7-5-6-8-15(14)23-21/h5-8,16-20H,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDJJRKNHFVUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3N2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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